molecular formula C6H10F3NS B14541734 N,N-Diethyl(trifluoro)ethanethioamide CAS No. 61881-09-2

N,N-Diethyl(trifluoro)ethanethioamide

Cat. No.: B14541734
CAS No.: 61881-09-2
M. Wt: 185.21 g/mol
InChI Key: MDMSYXPLXJPLNU-UHFFFAOYSA-N
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Description

N,N-Diethyl(trifluoro)ethanethioamide is a sulfur-containing amide derivative characterized by a thioamide (C=S-NR₂) functional group. The molecule features a trifluoromethyl (-CF₃) substituent on the ethane backbone and diethyl (-N(C₂H₅)₂) groups on the nitrogen atom. This structure confers unique electronic and steric properties, distinguishing it from oxygen-based amides. Thioamides are of interest in medicinal chemistry and materials science due to their enhanced stability and reactivity compared to traditional amides .

Properties

CAS No.

61881-09-2

Molecular Formula

C6H10F3NS

Molecular Weight

185.21 g/mol

IUPAC Name

N,N-diethyl-2,2,2-trifluoroethanethioamide

InChI

InChI=1S/C6H10F3NS/c1-3-10(4-2)5(11)6(7,8)9/h3-4H2,1-2H3

InChI Key

MDMSYXPLXJPLNU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethyl(trifluoro)ethanethioamide can be synthesized through several methods. One common approach involves the reaction of ethanethioamide with diethylamine and trifluoroacetic anhydride. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.

Another method involves the thionation of nitriles using thioacetic acid in the presence of calcium hydride, which yields the corresponding thioamides in good to excellent yields . This method is efficient and can be applied to both aliphatic and aromatic nitriles.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl(trifluoro)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The trifluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Diethyl(trifluoro)ethanethioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Diethyl(trifluoro)ethanethioamide involves its interaction with specific molecular targets and pathways. The trifluoro group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Research Implications and Gaps

While the provided evidence lacks direct data on N,N-Diethyl(trifluoro)ethanethioamide, insights from analogous compounds suggest:

  • Synthetic Routes: Likely involve thioacid chloride intermediates reacting with diethylamine, paralleling methods for phenoxyacetamides .
  • Potential Applications: Fluorinated thioamides are candidates for drug development (e.g., antithyroid agents) or materials with tailored electronic properties.
  • Critical Data Needs : Experimental data on solubility, stability, and biological activity are required to validate hypotheses derived from structural analogs.

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